1,1-Dioxidotetrahydrothien-3-yl 3,4-dichlorobenzoylcarbamate
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Overview
Description
1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate is a complex organic compound with a unique structure that combines a thiophene ring with a carbamate group
Preparation Methods
The synthesis of 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate involves several steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 1,1-dioxidotetrahydro-3-thiophenol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed to interfere with metabolic pathways and signal transduction mechanisms .
Comparison with Similar Compounds
1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate can be compared with other similar compounds such as:
- N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
- N-(1,1-Dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
- N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the thiophene ring and carbamate group in 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11Cl2NO5S |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) N-(3,4-dichlorobenzoyl)carbamate |
InChI |
InChI=1S/C12H11Cl2NO5S/c13-9-2-1-7(5-10(9)14)11(16)15-12(17)20-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,15,16,17) |
InChI Key |
MUYYVRWGNFUEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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